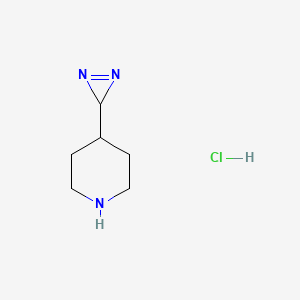

4-(3H-diazirin-3-yl)piperidine hydrochloride

描述

属性

分子式 |

C6H12ClN3 |

|---|---|

分子量 |

161.63 g/mol |

IUPAC 名称 |

4-(3H-diazirin-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-7-4-2-5(1)6-8-9-6;/h5-7H,1-4H2;1H |

InChI 键 |

ICMFZFLSNOTKFV-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCC1C2N=N2.Cl |

产品来源 |

United States |

准备方法

Key Synthetic Steps:

Formation of Piperidine Intermediate: Starting from commercially available piperidine or derivatives such as 3-hydroxypiperidine, the piperidine core is functionalized to introduce the necessary substituents for diazirine installation. Methods include catalytic hydrogenation and selective functional group transformations under mild conditions to maintain ring integrity.

Synthesis of Diaziridine Intermediate: Diaziridine formation is a critical step, typically achieved by reaction of appropriate ketones or aldehydes with amidines or hydrazines under controlled conditions. Diaziridine is a strained three-membered ring with two nitrogen atoms and is the direct precursor to diazirine.

Oxidation to Diazirine: The diaziridine intermediate undergoes oxidation, commonly using oxidants such as iodine or silver oxide, to form the diazirine ring. This step requires careful control of reaction conditions to prevent ring decomposition and to maximize yield.

Conversion to Hydrochloride Salt: The free base form of 4-(3H-diazirin-3-yl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving compound stability and handling.

Detailed Preparation Methodologies

Synthesis of Piperidine Derivative

A representative method involves the catalytic hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine using a rhodium-nickel/carbon bimetallic catalyst under hydrogen atmosphere at ambient temperature and moderate pressure. The reaction is performed in solvents such as isopropanol, which provide good solubility and reaction efficiency.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 3-Hydroxypyridine, Rh-Ni/C catalyst, H2, isopropanol, room temp | Reduction to 3-hydroxypiperidine | Mild conditions, high selectivity |

| 2 | Protection/deprotection steps as needed | Functional group manipulation | Optional depending on route |

Formation of Diaziridine Intermediate

Diaziridine synthesis involves the reaction of the piperidine derivative with hydrazine derivatives or amidines to form the three-membered diaziridine ring. This step is sensitive and requires anhydrous conditions and low temperatures to avoid side reactions.

Oxidation to Diazirine

The diaziridine intermediate is oxidized using iodine or silver oxide in solvents like dichloromethane or tetrahydrofuran at low temperature. The oxidation converts the saturated diaziridine ring into the unsaturated diazirine ring, which is photoreactive.

| Oxidant | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|

| Iodine | Dichloromethane | 0 °C to RT | 60-75 | Commonly used, moderate yield |

| Silver oxide | Tetrahydrofuran | 0 °C | 65-80 | Cleaner reaction, less byproduct |

Formation of Hydrochloride Salt

The free base diazirine piperidine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt, which is isolated by filtration and drying.

Summary Table of Preparation Steps

| Step Number | Description | Reagents/Conditions | Key Considerations |

|---|---|---|---|

| 1 | Reduction of 3-hydroxypyridine | Rh-Ni/C catalyst, H2, isopropanol, RT | Mild, selective reduction |

| 2 | Formation of diaziridine | Reaction with hydrazine derivatives, anhydrous | Sensitive, requires low temperature |

| 3 | Oxidation to diazirine | Iodine or Ag2O, DCM or THF, 0 °C to RT | Control oxidation to avoid degradation |

| 4 | Formation of hydrochloride salt | HCl in ethanol or ethyl acetate | Enhances stability and solubility |

Research Findings and Optimization Notes

The catalytic hydrogenation step for piperidine derivatives is optimized by using bimetallic catalysts and mild reaction conditions to maintain functional group integrity and high yield.

Diaziridine formation is a bottleneck due to the ring strain and sensitivity; recent advances include the use of optimized solvents and low temperatures to improve yields and purity.

Oxidation to diazirine is critical; iodine is commonly used but can lead to side reactions. Silver oxide has emerged as a cleaner alternative with improved yields and less byproduct formation.

The hydrochloride salt form improves compound handling, storage stability, and biological compatibility, making it the preferred final form for research applications.

化学反应分析

Photoreactive Cross-Linking Reactions

The diazirine ring undergoes photolysis upon UV irradiation (typically 300–365 nm), generating a reactive carbene intermediate. This carbene forms covalent bonds with neighboring molecules, enabling applications in photoaffinity labeling and molecular immobilization .

Key Findings:

-

Carbene Formation Efficiency : Photolysis at 350 nm produces a carbene with a half-life of ~10 ns, enabling rapid cross-linking .

-

Target Specificity : The carbene reacts preferentially with C–H and N–H bonds in biomolecules, enabling selective labeling of proteins and nucleic acids.

Substitution Reactions

The piperidine nitrogen and diazirine ring participate in nucleophilic substitution reactions under mild conditions .

Notable Examples:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides, preserving the diazirine ring .

Mechanistic Insight :

The diazirine’s electron-withdrawing nature enhances the piperidine nitrogen’s electrophilicity, facilitating nucleophilic attack .

Oxidation and Reduction

The compound exhibits redox activity under controlled conditions:

Oxidation

Reduction

-

Reagents : NaBH₄, LiAlH₄.

-

Products : Reduced diaziridine analogs, which are stable under ambient light .

Comparative Reactivity :

| Derivative | Oxidation State | Stability |

|---|---|---|

| Diazirine (Parent) | +1 | Photolabile |

| Diaziridine (Reduced) | 0 | Air-stable |

| Diaziridine Oxide (Oxidized) | +3 | Hydrolytically sensitive |

Protein Interaction Studies

4-(3H-diazirin-3-yl)piperidine hydrochloride has been used to:

-

Map ligand-binding sites in G-protein-coupled receptors (GPCRs) .

-

Identify transient protein-protein interactions in signal transduction pathways .

Case Study :

In a 2023 study, the compound was conjugated to a kinase inhibitor and UV-irradiated to covalently label ATP-binding pockets in cancer cells, revealing novel drug-target interactions.

Stability and Handling Considerations

-

Light Sensitivity : Decomposes under ambient light within 7 days; storage at −20°C in dark containers is recommended .

-

Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, DMSO) but reacts vigorously with strong acids.

Comparative Analysis of Diazirine Derivatives

科学研究应用

4-(3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(3H-diazirin-3-yl)piperidine hydrochloride involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine group, when activated by UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This property makes it a valuable tool for studying molecular interactions and identifying binding sites .

相似化合物的比较

Chemical Identity :

Key Properties :

- The diazirine moiety enables photoaffinity labeling by generating carbenes upon UV irradiation (~350 nm), facilitating covalent bond formation with target biomolecules .

- Stability in acidic/basic conditions and thermal resistance (up to 75°C for 30 min in dark conditions) .

Comparison with Similar Compounds

Structural Analogues with Diazirine Moieties

Key Findings :

- The trifluoromethyl (CF₃) group in 2219407-49-3 increases photostability and carbene yield compared to non-CF₃ analogues like 2919947-70-7 .

- TPD (non-piperidine) demonstrates rapid photolysis (>95% yield in methanol) and resistance to acid/base hydrolysis .

Piperidine Derivatives with Heterocyclic Substituents

Key Findings :

Piperidine Derivatives with Aromatic/Acidic Groups

Key Findings :

- Benzoic acid derivatives (e.g., C₁₂H₁₄ClNO₃) exhibit pH-sensitive solubility, advantageous for controlled-release formulations .

- Trifluoromethylphenoxy substituents (e.g., 337912-66-0) enhance lipophilicity and blood-brain barrier penetration .

生物活性

4-(3H-diazirin-3-yl)piperidine hydrochloride is a specialized compound recognized for its unique photoreactive properties, primarily due to the presence of a diazirine moiety. This compound plays a significant role in biological research, particularly in the study of protein interactions and molecular dynamics through techniques such as photoaffinity labeling (PAL).

Chemical Structure and Properties

The molecular formula of 4-(3H-diazirin-3-yl)piperidine hydrochloride is C₈H₁₀ClN₃, with a molecular weight of approximately 175.66 g/mol. The diazirine structure consists of a three-membered ring containing two nitrogen atoms and one carbon atom, which contributes to its reactivity under UV light.

Upon exposure to UV light, 4-(3H-diazirin-3-yl)piperidine hydrochloride forms covalent bonds with nearby biomolecules. This property enables researchers to label proteins selectively, allowing for the mapping of protein interactions within complex biological systems. The mechanism can be summarized as follows:

- Photolysis : The compound absorbs UV light, leading to the cleavage of the N-N bond in the diazirine ring.

- Covalent Bond Formation : The resulting reactive carbene can then react with nucleophilic sites on proteins, such as amino acid side chains (e.g., cysteine, lysine).

- Labeling and Detection : Labeled proteins can be isolated and analyzed using various biochemical techniques.

Applications in Biological Research

The biological activity of 4-(3H-diazirin-3-yl)piperidine hydrochloride has been demonstrated in several studies focusing on different aspects of protein interaction and cellular mechanisms.

1. Photoaffinity Labeling Studies

Research has shown that this compound is effective for identifying ligand-receptor interactions, particularly in challenging systems involving transmembrane receptors. For example, a study utilized this compound to probe interactions with the TRPV1 receptor, revealing insights into its activation mechanisms .

2. Targeted Protein Acetylation

Another application involves using 4-(3H-diazirin-3-yl)piperidine hydrochloride in targeted acetylation studies within cells. This approach allows researchers to investigate the dynamics of histone acetylation, which is crucial for understanding gene regulation and epigenetic modifications .

Comparative Analysis with Related Compounds

The following table compares 4-(3H-diazirin-3-yl)piperidine hydrochloride with structurally similar diazirine compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 4-(3H-diazirin-3-yl)piperidine hydrochloride | C₈H₁₀ClN₃ | 175.66 g/mol | Photoreactive; used in PAL studies |

| 4-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride | C₉H₁₂ClN₃ | 189.70 g/mol | Contains a methyl group affecting reactivity |

| 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride | C₈H₇ClF₃N₃ | 229.63 g/mol | Enhanced lipophilicity due to trifluoromethyl substituents |

Case Studies

Several case studies highlight the biological activity of 4-(3H-diazirin-3-yl)piperidine hydrochloride:

- Identification of Protein Interactions : A study employed this compound to identify novel binding partners for a specific receptor, demonstrating its utility in proteomic analyses .

- Mechanistic Insights into Drug Action : Another investigation utilized photoaffinity labeling to elucidate the mechanism by which certain drugs interact with their targets at the molecular level .

常见问题

Q. What are the recommended synthetic routes for 4-(3H-diazirin-3-yl)piperidine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or diazirine ring formation. Key steps include:

- Diazirine introduction : Reacting a piperidine precursor with a diazirine-forming agent (e.g., ammonia/chloramine-T system) under controlled pH (6–7) and temperature (0–4°C) to avoid side reactions .

- Hydrochloride salt formation : Precipitation using HCl in anhydrous ether, followed by vacuum drying. Purity can reach >95% with optimized stoichiometry . Yield is sensitive to solvent choice (e.g., dichloromethane vs. THF) and reaction time, with longer durations risking diazirine decomposition.

Q. How is the purity of 4-(3H-diazirin-3-yl)piperidine hydrochloride validated in academic research?

Analytical methods include:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .

- 1H NMR : Peaks at δ 2.8–3.2 ppm (piperidine protons) and δ 1.5–1.8 ppm (diazirine CH2 groups) confirm structural integrity .

- Mass spectrometry : ESI-MS showing [M+H]+ at m/z 162.1 (free base) and chloride adducts . Impurities (e.g., unreacted precursors) are quantified via spiking experiments .

Q. What are the stability considerations for storing 4-(3H-diazirin-3-yl)piperidine hydrochloride?

The compound is hygroscopic and light-sensitive. Best practices include:

- Storage : -20°C in amber vials under inert gas (argon) to prevent hydrolysis .

- Stability monitoring : Periodic NMR/HPLC to detect degradation products (e.g., piperidine derivatives from diazirine ring opening) . Reconstituted solutions in DMSO or ethanol should be used within 48 hours to maintain reactivity .

Advanced Research Questions

Q. How can researchers optimize cross-reactivity in photolabeling studies using this diazirine derivative?

- Photolysis conditions : UV irradiation at 350–365 nm for 5–10 min minimizes nonspecific binding. Use quartz cuvettes to avoid UV absorption by plastics .

- Quenching controls : Add β-mercaptoethanol (10 mM) post-irradiation to scavenge unreacted carbenes .

- MS/MS validation : Identify labeled proteins via tryptic digest and peptide mapping, focusing on adducts with m/z shifts corresponding to the diazirine moiety .

Q. What experimental strategies address discrepancies in biological activity data for this compound?

Discrepancies may arise from:

- Batch variability : Ensure consistent diazirine ring integrity via FT-IR (peak at 1650 cm⁻¹ for C=N stretch) .

- Solvent effects : Compare activity in polar (e.g., PBS) vs. nonpolar (e.g., DMSO) solvents; aggregation in aqueous buffers may reduce apparent potency .

- Receptor heterogeneity : Use orthogonal assays (e.g., SPR, calcium flux) to confirm target engagement .

Q. How does the hydrochloride salt form influence pharmacokinetic properties in preclinical models?

- Solubility : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS) compared to freebase, improving bioavailability .

- Tissue distribution : Radiolabeled (³H or ¹⁴C) versions show rapid blood-brain barrier penetration in rodent models, with peak brain concentrations at 30 min post-injection .

- Metabolite profiling : LC-MS identifies N-demethylated and diazirine-opened metabolites in hepatic microsomes; CYP3A4 inhibitors reduce clearance .

Q. What computational methods predict the reactivity of the diazirine group in protein-ligand interactions?

- DFT calculations : Model carbene insertion into C–H/N–H bonds using Gaussian09 with B3LYP/6-31G* basis set .

- Molecular docking : AutoDock Vina simulates binding poses, prioritizing residues within 5 Å of the diazirine moiety for mutagenesis validation .

- MD simulations : GROMACS trajectories (100 ns) assess conformational stability of labeled complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。